![molecular formula C12H2Br4Cl2O B12904558 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan is a halogenated aromatic compound with the molecular formula C12H2Br4Cl2O. It is a member of the dibenzofuran family, which consists of fused benzene and furan rings. This compound is characterized by the presence of four bromine atoms and two chlorine atoms, making it highly halogenated and potentially useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method includes the bromination and chlorination of dibenzofuran under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine (Br2) and chlorine (Cl2) in an organic solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective halogenation at the desired positions on the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar methods as described above. The use of continuous flow reactors and advanced halogenation techniques can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in organic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation can produce quinones or other oxygenated products.
Applications De Recherche Scientifique
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex halogenated aromatic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dichlorodibenzo[b,d]furan: A less halogenated derivative with only two chlorine atoms.
1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin: A structurally similar compound with additional oxygen atoms in the ring system.
Uniqueness
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan is unique due to its specific pattern of halogenation, which imparts distinct chemical and physical properties. Its high degree of halogenation makes it particularly useful in applications requiring high thermal stability and resistance to degradation.
Propriétés
Formule moléculaire |
C12H2Br4Cl2O |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
3,4,6,7-tetrabromo-1,2-dichlorodibenzofuran |
InChI |
InChI=1S/C12H2Br4Cl2O/c13-4-2-1-3-5-9(17)10(18)7(15)8(16)12(5)19-11(3)6(4)14/h1-2H |
Clé InChI |
GQEWKDPXZWBPLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


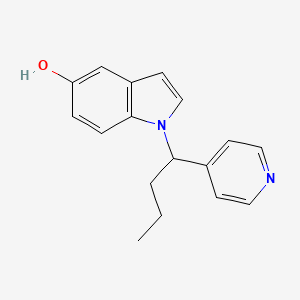
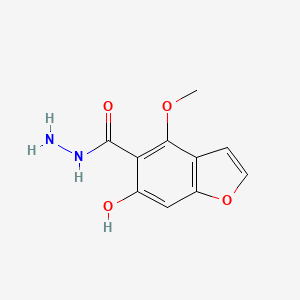
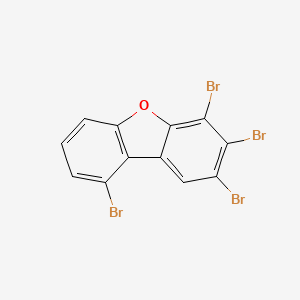
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
![Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate](/img/structure/B12904507.png)
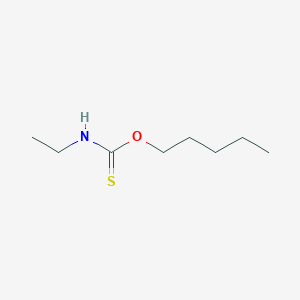
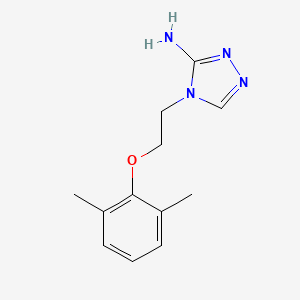
![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
![Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-](/img/structure/B12904524.png)
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)
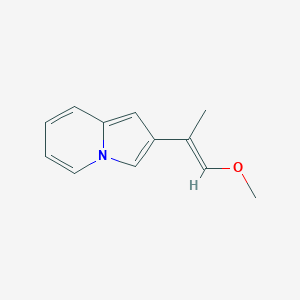
![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)


